molecular formula C11H19NO B1472846 8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1862368-98-6

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B1472846
CAS No.: 1862368-98-6
M. Wt: 181.27 g/mol
InChI Key: VIXXIQKFTUSQIQ-UHFFFAOYSA-N
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Description

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol is a chemical compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmacology. The structure of this compound features a bicyclic framework with a cyclobutyl group attached, making it a unique and interesting molecule for scientific research .

Biochemical Analysis

Biochemical Properties

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing cognitive function and reducing anxiety . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes . These interactions are important for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as the organic cation transporter . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .

Chemical Reactions Analysis

8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

8-cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-6-9-4-5-10(7-11)12(9)8-2-1-3-8/h8-11,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXXIQKFTUSQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C3CCC2CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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